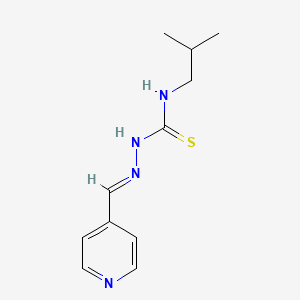![molecular formula C20H26N4O4 B12645270 (2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)
(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a pyrrolidinylphenyl group and a dioxopyrrolidinyl ester, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Pyrrolidinylphenyl Group: The piperazine core is then reacted with 4-(chloromethyl)pyrrolidine in the presence of a base to introduce the pyrrolidinylphenyl group.
Esterification with Dioxopyrrolidinyl Group: Finally, the compound is esterified with 2,5-dioxopyrrolidin-1-yl carboxylate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are crucial to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrolidine rings, introducing different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Corresponding oxides and ketones.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Compounds with new substituents at the piperazine or pyrrolidine rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate protein-ligand interactions, enzyme activity, and cellular signaling pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is utilized in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.
Mécanisme D'action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate
- (2,5-Dioxopyrrolidin-1-yl) 4-[(4-methylphenyl)methyl]piperazine-1-carboxylate
- (2,5-Dioxopyrrolidin-1-yl) 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate
Uniqueness
Compared to similar compounds, (2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate stands out due to its unique combination of functional groups. The presence of both pyrrolidinyl and piperazine rings, along with the dioxopyrrolidinyl ester, provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific and industrial applications.
Propriétés
Formule moléculaire |
C20H26N4O4 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H26N4O4/c25-18-7-8-19(26)24(18)28-20(27)23-13-11-21(12-14-23)15-16-3-5-17(6-4-16)22-9-1-2-10-22/h3-6H,1-2,7-15H2 |
Clé InChI |
RBUWFWVNADIIRW-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)ON4C(=O)CCC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12645205.png)

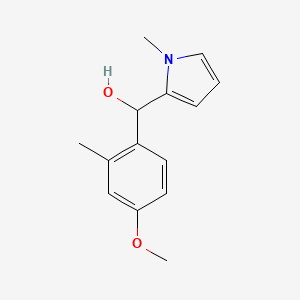

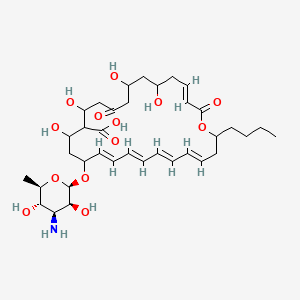

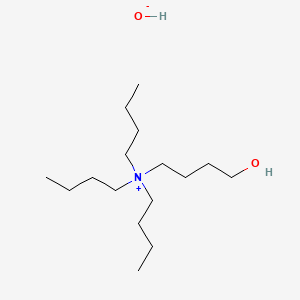

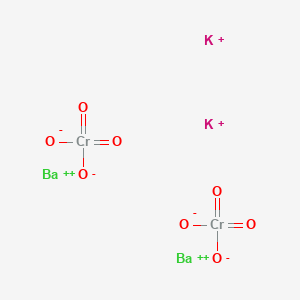
![8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12645259.png)
